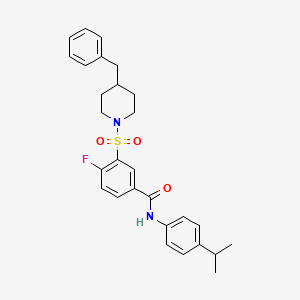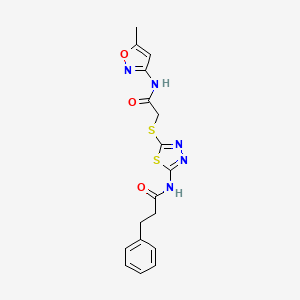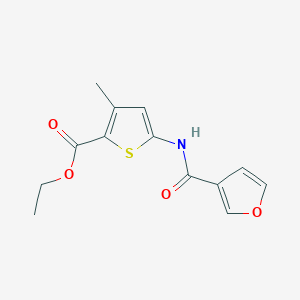![molecular formula C25H31FN4O3S B2633899 4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide CAS No. 1112439-24-3](/img/structure/B2633899.png)
4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is also known as letrozole, a potent aromatase inhibitor of estrogen biosynthesis which is effective in the treatment of hormone-dependent breast cancer in postmenopausal women .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis involves reaction of 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile with 4-fluorobenzonitrile in the presence of an organic solvent and a silicon amine .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Applications De Recherche Scientifique
Anticancer Properties
Compounds related to 4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide have been extensively studied for their anticancer properties. Specifically, derivatives of 1,2,4-triazole have shown promising results in inhibiting cancer cell migration and growth in various cancer types, including melanoma, breast cancer, and pancreatic cancer. For instance, certain synthesized hydrazones derived from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione exhibited significant cytotoxicity against these cancer cell lines, and their selectivity towards cancer cells was also studied. In particular, compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and its derivatives showed high activity in 3D cell cultures, indicating potential as anti-metastatic candidates (Šermukšnytė et al., 2022).
Antimicrobial Activities
The antimicrobial potential of this compound derivatives has also been a focus of scientific research. For example, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives exhibited notable antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi. These findings highlight the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Catalytic and Chemical Properties
The catalytic properties of compounds related to this compound have been studied, particularly in the context of alcohol oxidation and transfer hydrogenation processes. For example, half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based ligands showed efficient catalytic activity in the oxidation of alcohols and transfer hydrogenation of ketones. The structure of these complexes and the efficiency of the catalytic processes were highly dependent on the specific coordination mode of the triazole with the Ruthenium(II) (Saleem et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3S/c1-17(2)33-14-3-11-27-23(31)19-8-12-29(13-9-19)25-28-21-10-15-34-22(21)24(32)30(25)16-18-4-6-20(26)7-5-18/h4-7,10,15,17,19H,3,8-9,11-14,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYKHIFKDHWYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)


![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2633835.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)